molecular formula C13H19N3O2 B11798184 Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate

Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate

Cat. No.: B11798184
M. Wt: 249.31 g/mol
InChI Key: XRMNHOGTTAQXAO-UHFFFAOYSA-N
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Description

Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl group, a piperazine ring, and a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate typically involves the reaction of 4-methylpiperazine with methyl nicotinate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The nicotinate moiety may also contribute to its biological effects by influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate is unique due to its specific combination of a nicotinate moiety and a methyl-substituted piperazine ring. This structural arrangement may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

methyl 4-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-10-8-12(14-9-11(10)13(17)18-3)16-6-4-15(2)5-7-16/h8-9H,4-7H2,1-3H3

InChI Key

XRMNHOGTTAQXAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C

Origin of Product

United States

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